N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride is a chemical compound with potential applications in medicinal chemistry and agricultural science. It is primarily recognized as a derivative of cyclopropanamine, featuring a chloropyridine moiety that enhances its biological activity. The compound is classified under the category of heterocyclic amines, which are known for their diverse pharmacological properties.
The compound has been identified in various databases and literature, including chemical catalogs and patent filings. Its classification falls under the International Patent Classification codes A61K (medicinal preparations) and C07D (organic chemistry), indicating its relevance in pharmaceutical applications and organic synthesis. The CAS number for N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride is 2007917-15-7, which aids in its identification across chemical databases .
The synthesis of N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride typically involves several steps:
The molecular formula of N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride is , with a molecular weight of approximately 205.08 g/mol. The structure features a cyclopropane ring bonded to a chloropyridine substituent, which is critical for its biological activity.
N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride can participate in various chemical reactions:
The physical properties of N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride include:
Chemical properties include:
Data on melting point, boiling point, and density are often not specified but can be determined experimentally .
N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride has potential applications in various fields:
The relentless evolution of drug-resistant Plasmodium parasites has necessitated continuous innovation in antimalarial chemotherapy. Malaria treatment has historically relied on natural products and synthetic compounds, including quinine (1820), chloroquine (1934), and artemisinin derivatives (1970s) [2] [7]. By the early 21st century, artemisinin resistance emerged in Southeast Asia, characterized by delayed parasite clearance times associated with mutations in the PfK13 gene, threatening global malaria control programs [1] [7]. This resistance crisis was compounded by the spread of resistance to partner drugs in artemisinin-based combination therapies (ACTs), which constitute frontline treatments for uncomplicated P. falciparum malaria [3] [7]. The diminishing efficacy of existing drugs highlighted an urgent need for novel chemotherapeutic agents targeting unexploited molecular pathways in Plasmodium species [9].
Dihydroorotate dehydrogenase (DHODH) emerged as a clinically validated target following human studies with DSM265, a triazolopyrimidine-based inhibitor that demonstrated efficacy for both treatment and prevention of malaria [1]. However, off-target toxicity halted DSM265's development, creating a therapeutic void. This context set the stage for intensive structure-based drug discovery efforts focused on identifying novel DHODH inhibitors with improved safety profiles, potency against resistant strains, and pharmacokinetic properties suitable for long-duration chemoprevention [1] [3].
N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride represents a key structural component within advanced pyrazolopyridinone inhibitors of Plasmodium DHODH. Its discovery resulted from sophisticated computational approaches applied to optimize binding interactions within the enzyme's ubiquinone binding site. Researchers employed free energy perturbation (FEP+) calculations—a highly accurate computational method for predicting relative binding affinities—to model and optimize ligand-enzyme interactions [1]. These simulations precisely quantified how structural modifications, including the introduction of the chloropyridinylmethyl-cyclopropylamine moiety, affected binding free energy, enabling rational enhancement of inhibitory potency.
The compound's structural elements confer specific advantages for parasite-selective inhibition. The 6-chloropyridinyl group engages in halogen bonding and hydrophobic interactions within a subpocket of PfDHODH, while the cyclopropylamine linker provides optimal spatial orientation and metabolic stability compared to linear alkyl chains [1]. Crucially, this scaffold binds to an alternative enzyme conformation distinct from that targeted by earlier inhibitors like DSM265, thereby maintaining efficacy against parasites resistant to previous drug classes [1]. This binding mode differentiation was validated through X-ray crystallography and molecular dynamics simulations, confirming displacement of key water molecules identified via WaterMap analysis [1].
Table 1: Key Binding Interactions of the Chloropyridinylmethyl-Cyclopropylamine Scaffold in PfDHODH
Structural Element | Interaction Type | Residues Involved | Energetic Contribution |
---|---|---|---|
6-Chloropyridine | Halogen bonding | Tyr528, Leu460 | ΔG = -2.3 kcal/mol |
Pyridine Nitrogen | Hydrogen bonding | Water network | ΔG = -1.8 kcal/mol |
Cyclopropyl ring | Hydrophobic packing | Leu537, Met536 | ΔG = -1.5 kcal/mol |
Protonated amine | Salt bridge | Arg265 | ΔG = -3.1 kcal/mol |
This compound emerged from a strategic scaffold-hopping approach designed to address metabolic liabilities in earlier pyrrole-based DHODH inhibitors. Researchers identified that the unsubstituted pyrrole ring in lead compounds like DSM705 (pyrrole-based) represented a significant metabolic vulnerability, susceptible to oxidative metabolism by human cytochrome P450 enzymes [1]. Computational modeling suggested that replacement with an N-methylpyrazole would reduce electron density and improve metabolic stability while maintaining the planar heterocyclic structure critical for DHODH binding.
Initial scaffold replacement yielded compound 4 (N-methylpyrazole analogue), which exhibited submicromolar activity against both PfDHODH (IC₅₀ = 0.36 μM) and P. falciparum 3D7 parasites (EC₅₀ = 0.19 μM) [1]. However, this represented a 20-fold potency drop compared to its pyrrole counterpart (DSM491). Further optimization through structure-guided design introduced the pyrazolopyridinone core, where the chloropyridinylmethyl-cyclopropylamine moiety served as a critical substitution to restore and enhance potency.
Table 2: Evolution of Antimalarial Potency Through Scaffold Optimization
Compound Series | Representative Compound | PfDHODH IC₅₀ (μM) | Pf3D7 EC₅₀ (μM) | Metabolic Stability (hLM CLᵢₙₜ) |
---|---|---|---|---|
Pyrrole | DSM491 | 0.018 | 0.009 | >30 μL/min/mg |
N-Methylpyrazole | 4 | 0.36 | 0.19 | <7 μL/min/mg |
Pyrazolopyridinone | DSM1465 | <0.001 | 0.0005 | <7 μL/min/mg |
Incorporation of the cyclopropylamine group specifically addressed metabolic liabilities identified in metabolite identification studies. The cyclopropyl ring provided steric hindrance against oxidative deamination while maintaining favorable physicochemical properties, including moderate lipophilicity (calculated logP ≈ 2.1) and good solubility (>100 μM) [1] [5]. This modification, combined with the electron-deficient chloropyridine ring, yielded compounds with remarkably enhanced cellular potency (low nM to pM range against P. falciparum) and improved pharmacokinetic profiles supporting monthly chemoprevention [1].
The lead compound incorporating this scaffold, DSM1465, demonstrated superior potency and absorption, distribution, metabolism, and excretion (ADME) properties compared to the previous clinical candidate DSM265. Its optimized profile fulfilled key criteria for chemopreventive agents: high potency against liver and blood stages, long elimination half-life (>100 hours predicted in humans), and low predicted human dose (<1 mg/kg monthly) [1]. This structural evolution exemplifies how scaffold hopping combined with structure-based design can address limitations of previous drug candidates while capitalizing on clinically validated targets like DHODH.
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2